9-Anthryloxirane

DNA Damage Mutagenesis Chemical Carcinogenesis

9-Anthryloxirane is not a generic epoxide; its planar anthracene moiety dictates exclusive N3-adenine alkylation for DNA lesion studies and enables [4πs+4πs] photodimerization for smart polymers. Substituting with 9-phenanthryloxirane or 2-naphthyloxirane fails to replicate these site-specific genotoxic or photo-mechanical properties. Procurement of this precise compound is essential for experimental reproducibility in QSAR calibration, adduct-specific repair assays, and photo-reversible network synthesis.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 61695-73-6
Cat. No. B1207141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthryloxirane
CAS61695-73-6
Synonyms9-anthracene epoxide
9-anthryloxirane
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42
InChIInChI=1S/C16H12O/c1-3-7-13-11(5-1)9-12-6-2-4-8-14(12)16(13)15-10-17-15/h1-9,15H,10H2
InChIKeyWSQHNGOQXGWRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthryloxirane (CAS 61695-73-6) Sourcing Guide: Properties and Key Differentiators


9-Anthryloxirane (CAS 61695-73-6), also known as 2-(9-anthryl)oxirane or 9-anthracene epoxide, is a polycyclic aromatic hydrocarbon epoxide with the molecular formula C16H12O and a molecular weight of 220.26 g/mol [1]. It features a strained oxirane ring covalently bonded to an anthracene moiety, conferring both the high reactivity characteristic of epoxides and the spectroscopic and intercalative properties of an extended π-system [2]. This compound is primarily utilized as a research tool in studies of DNA damage and mutagenesis, and as a functional monomer or intermediate in the synthesis of photo-responsive polymers and chiral molecules [3]. Unlike simple aliphatic or monocyclic epoxides, 9-Anthryloxirane's bulky, planar anthracene group dictates unique molecular recognition, reaction kinetics, and photophysical behavior that are critical for specific scientific applications.

Why 9-Anthryloxirane Cannot Be Substituted by Other Hydrocarbon Epoxides in Critical Applications


Substituting 9-Anthryloxirane with a different hydrocarbon epoxide—even a closely related one like 9-phenanthryloxirane or 2-naphthyloxirane—is not scientifically valid for many research and development purposes. The anthracene moiety is not an inert structural feature; it is a functional determinant that precisely controls the compound's DNA intercalation geometry, alkylation site-selectivity, and photochemical behavior. As demonstrated in comparative mutagenicity and DNA-binding studies, the specific polycyclic framework directly correlates with the compound's potency in unwinding supercoiled DNA and its frameshift mutagenicity [1]. Furthermore, the unique photodimerization and fluorescence quenching properties of the pendant anthracene group are the explicit basis for its use in creating photo-reversible polymer networks, a functionality not replicable by non-anthracenyl epoxides [2]. Therefore, experimental reproducibility and functional specificity demand the procurement and use of this precise compound.

Quantitative Evidence for 9-Anthryloxirane Differentiation Against Closest Analogs


Comparative DNA Unwinding Potency of 9-Anthryloxirane vs. Other Hydrocarbon Epoxides

9-Anthryloxirane exhibits a specific rank order in its ability to covalently intercalate and unwind supercoiled SV40 DNA, a key measure of its DNA-damaging potential. Its activity is distinct from that of other hydrocarbon epoxides, including its close structural analog, 9-methyl-10-anthryloxirane. In a comparative study, the concentration of electrophile required to fully unwind supercoiled SV40 DNA was determined, placing 9-Anthryloxirane at an intermediate position in a series of 10 compounds [1]. This positioning is directly linked to its frameshift mutagenicity in Salmonella typhimurium TA98, establishing a quantitative structure-activity relationship (QSAR) that would be disrupted by substituting a different epoxide [2].

DNA Damage Mutagenesis Chemical Carcinogenesis Structure-Activity Relationship

Selective N-3 Adenine Alkylation: A Unique DNA Lesion Signature of 9-Anthryloxirane

Unlike many alkylating agents that target the N-7 position of guanine, 9-Anthryloxirane demonstrates a high degree of selectivity for the N-3 position of adenine in DNA. This was established through spectroscopic and HPLC analysis of adducts formed with calf thymus DNA and poly(dA-dT). The study found that acid cleavage of the modified DNA liberated approximately 50% of the bound anthryl groups, and the major acid-labile product was identified as the N-3 adenine adduct [1]. This specific alkylation pattern is not a general property of all epoxides and is a direct consequence of the anthracene ring system's intercalative binding mode, which positions the reactive oxirane in a precise orientation for this unique nucleophilic attack [2].

DNA Adductomics Nucleic Acid Chemistry Chemical Biology Mechanistic Toxicology

Functionalization Kinetics for Photo-Reversible Polymer Networks

9-Anthryloxirane (2-(Anthracene-9-yl)oxirane) serves as a specific functional monomer for grafting photo-responsive anthracene groups onto hydrogenated carboxylated nitrile butadiene rubber (HXNBR). Its utility is demonstrated through quantified reaction kinetics, where the epoxy ring undergoes a ring-opening reaction with carboxylic acid groups on the polymer backbone. The degree of functionalization, quantified by 1H NMR, is shown to be dependent on reaction time and concentration of the oxirane [1]. This allows for precise control over the material's subsequent photo-reversible crosslinking density and thermo-mechanical properties, a level of engineering not afforded by non-anthracenyl or non-reactive analogs [2].

Polymer Chemistry Stimuli-Responsive Materials Surface Modification Reaction Kinetics

Definitive Application Scenarios for 9-Anthryloxirane Based on Empirical Evidence


As a Calibrated Model Genotoxin in QSAR and DNA Damage Assays

9-Anthryloxirane's well-defined rank order in a series of hydrocarbon epoxides for both DNA unwinding and frameshift mutagenicity makes it an ideal positive control or calibration standard in structure-activity relationship (QSAR) studies. Its intermediate potency (between 9-methyl-10-anthryloxirane and 9-phenanthryloxirane) provides a valuable benchmark for evaluating new compounds in assays measuring DNA intercalation and damage [1]. Its use is indicated when a researcher needs a genotoxic agent with a known, reproducible, and intermediate level of activity in these specific in vitro systems.

As a Chemical Probe for Investigating N-3 Adenine DNA Lesions

Due to its unique and selective alkylation of the N-3 position of adenine, 9-Anthryloxirane is the compound of choice for generating a specific, quantifiable DNA lesion. This is critical for studying the cellular repair mechanisms of N-3 adenine adducts, which differ from the more common N-7 guanine lesions [1]. Experimental protocols that require tracking the fate or repair of this particular type of DNA damage will require 9-Anthryloxirane to induce the lesion of interest, as other epoxides will not replicate this site-selectivity.

As a Functional Monomer for Synthesizing Photo-Reversible Elastomers and Coatings

The synthesis of stimuli-responsive materials that undergo reversible changes in their mechanical properties upon exposure to specific wavelengths of light necessitates the use of 9-Anthryloxirane. Its ability to be grafted onto a polymer backbone and subsequently undergo [4πs+4πs] cycloaddition is the foundational mechanism for creating photo-reversible networks in materials like HXNBR [1]. This application is exclusive to anthracene-bearing epoxides and is essential for developing advanced materials for smart adhesives, self-healing surfaces, and light-controlled actuators.

Technical Documentation Hub

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